![molecular formula C11H8N2O2 B6385176 5-(3-Formylphenyl)-2-hydroxypyrimidine, 95% CAS No. 1111104-14-3](/img/structure/B6385176.png)
5-(3-Formylphenyl)-2-hydroxypyrimidine, 95%
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Overview
Description
5-(3-Formylphenyl)-2-hydroxypyrimidine, or 5-FPH2, is a synthetic compound that has been studied for its potential applications in various scientific fields. It is an important building block in a variety of organic synthesis reactions, and has been used in the synthesis of various pharmaceuticals and other compounds. 5-FPH2 has also been studied for its potential applications in biochemistry and physiology, as well as its potential uses in laboratory experiments. In
Scientific Research Applications
5-FPH2 has been studied for its potential applications in various scientific fields, such as biochemistry and physiology. It has been used in the synthesis of various pharmaceuticals and other compounds, and has been studied for its potential uses in laboratory experiments. 5-FPH2 has also been used as a building block in a variety of organic synthesis reactions.
Mechanism of Action
The mechanism of action of 5-FPH2 is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as the enzyme monoamine oxidase, which is involved in the metabolism of certain neurotransmitters. Additionally, 5-FPH2 has been shown to interact with certain proteins, such as the protein kinase A, which is involved in the regulation of cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FPH2 are not yet fully understood. However, it has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of certain neurotransmitters. Additionally, 5-FPH2 has been shown to interact with certain proteins, such as the protein kinase A, which is involved in the regulation of cellular processes.
Advantages and Limitations for Lab Experiments
The advantages of using 5-FPH2 in laboratory experiments include its relatively low cost and easy synthesis. Additionally, 5-FPH2 is a relatively stable compound, which makes it suitable for use in long-term experiments. However, there are some limitations to using 5-FPH2 in lab experiments, such as its potential toxicity and the fact that it is a relatively new compound, which means that its effects are not yet fully understood.
Future Directions
The potential future directions for 5-FPH2 include further studies of its biochemical and physiological effects, as well as its potential applications in laboratory experiments and organic synthesis reactions. Additionally, further research into the mechanism of action of 5-FPH2 could help to better understand its potential uses in various scientific fields. Additionally, further studies into the toxicity of 5-FPH2 could help to determine its safety for use in laboratory experiments and other applications. Finally, further research into the synthesis of 5-FPH2 could help to make the synthesis process more efficient and cost-effective.
Synthesis Methods
The synthesis of 5-FPH2 involves the reaction of 3-formylphenol with 2-hydroxypyrimidine in an acid-catalyzed reaction. This reaction takes place in an acidic medium, such as sulfuric acid, and is often carried out at elevated temperatures. The reaction yields 5-FPH2 as the major product, with some minor byproducts. The reaction is relatively simple and can be completed in a short amount of time.
properties
IUPAC Name |
3-(2-oxo-1H-pyrimidin-5-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-7-8-2-1-3-9(4-8)10-5-12-11(15)13-6-10/h1-7H,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKORXRJMHJPNCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CNC(=O)N=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686787 |
Source
|
Record name | 3-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00686787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzaldehyde | |
CAS RN |
1111104-14-3 |
Source
|
Record name | 3-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00686787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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